molecular formula C10H12N4OS B5727169 N-cyclopropyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide

N-cyclopropyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide

Cat. No. B5727169
M. Wt: 236.30 g/mol
InChI Key: DGVGMJNTWBZTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide, commonly known as CPTH, is a small molecule inhibitor that has been extensively studied in the field of cancer research. CPTH has been shown to have potential therapeutic value in the treatment of various types of cancer, including breast, lung, and prostate cancer.

Mechanism of Action

CPTH inhibits the activity of HDAC by binding to its active site. HDAC is involved in the deacetylation of histones, which are proteins that are involved in the regulation of gene expression. By inhibiting the activity of HDAC, CPTH increases the acetylation of histones, which leads to changes in gene expression. These changes in gene expression can lead to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
CPTH has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of HDAC. In addition, CPTH has been shown to have anti-inflammatory effects and to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using CPTH in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. In addition, CPTH has been extensively studied in the field of cancer research, and its mechanism of action is well understood. However, one of the limitations of using CPTH in lab experiments is that it may have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on CPTH. One direction is to investigate the potential therapeutic value of CPTH in the treatment of other types of cancer, such as pancreatic cancer and leukemia. Another direction is to investigate the potential use of CPTH in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to investigate the off-target effects of CPTH and to develop more specific inhibitors of HDAC.

Synthesis Methods

CPTH can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of cyclopropylamine with thiocarbonyl diimidazole to form N-cyclopropylcarbodiimide. The second step involves the reaction of N-cyclopropylcarbodiimide with 3-pyridinecarboxylic acid to form N-cyclopropyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide. The final step involves the purification of the compound using column chromatography.

Scientific Research Applications

CPTH has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. CPTH has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, CPTH has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.

properties

IUPAC Name

1-cyclopropyl-3-(pyridine-3-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c15-9(7-2-1-5-11-6-7)13-14-10(16)12-8-3-4-8/h1-2,5-6,8H,3-4H2,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVGMJNTWBZTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide

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